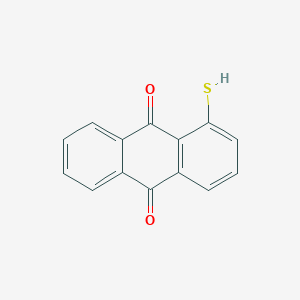
Anthraquinone, 1-mercapto-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Mercaptoanthracene-9,10-dione is an organic compound belonging to the anthraquinone family It is characterized by the presence of a mercapto group (-SH) attached to the anthracene ring system, specifically at the 1-position, and two ketone groups at the 9 and 10 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Mercaptoanthracene-9,10-dione can be synthesized through several methods. One common approach involves the reaction of anthracene-9,10-dione with thiol-containing reagents under specific conditions. For instance, the reaction of anthracene-9,10-dione with thiourea in the presence of a base can yield 1-mercaptoanthracene-9,10-dione .
Industrial Production Methods: Industrial production of 1-mercaptoanthracene-9,10-dione typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Mercaptoanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The ketone groups can be reduced to hydroxyl groups under specific conditions.
Substitution: The mercapto group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the mercapto group.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Hydroxyl derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
1-Mercaptoanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and dyes.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-mercaptoanthracene-9,10-dione involves its interaction with molecular targets through its functional groups. The mercapto group can form covalent bonds with thiol-containing biomolecules, while the ketone groups can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
- 2-Amino-1-mercaptoanthracene-9,10-dione
- 9,10-Anthraquinone
- 1-Hydroxyanthracene-9,10-dione
Comparison: 1-Mercaptoanthracene-9,10-dione is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity compared to its analogs. For instance, 2-amino-1-mercaptoanthracene-9,10-dione has an amino group instead of a mercapto group, leading to different reactivity and applications .
Properties
CAS No. |
6338-09-6 |
|---|---|
Molecular Formula |
C14H8O2S |
Molecular Weight |
240.28 g/mol |
IUPAC Name |
1-sulfanylanthracene-9,10-dione |
InChI |
InChI=1S/C14H8O2S/c15-13-8-4-1-2-5-9(8)14(16)12-10(13)6-3-7-11(12)17/h1-7,17H |
InChI Key |
YHCIQYSVFONICB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















